

A Comprehensive Technical Guide to Perboric Acid, Sodium Salt

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Perboric acid, sodium salt*

Cat. No.: *B1604066*

[Get Quote](#)

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Perboric acid, sodium salt, commonly known as sodium perborate, is an inorganic peroxide that serves as a stable, solid source of active oxygen. It is widely recognized for its oxidative, antiseptic, and disinfectant properties.^{[1][2]} In aqueous solutions, it hydrolyzes to release hydrogen peroxide and borate, making it a versatile reagent in various fields, from industrial applications like detergents and bleaches to specialized uses in organic synthesis and pharmaceutical formulations.^{[3][4][5]}

This guide provides an in-depth overview of sodium perborate, focusing on its chemical identity, physicochemical properties, experimental protocols for its synthesis and application, and its role in biological signaling pathways relevant to drug development.

Chemical Identification and Molecular Formula

Sodium perborate exists in several hydrated forms, with the monohydrate and tetrahydrate being the most commercially significant.^[6] The different hydration states are associated with distinct CAS numbers and molecular formulas. A collective CAS number, 11138-47-9, is often used to refer to the substance generically.^{[6][7]}

Compound Name	Molecular Formula	CAS Number	Molar Mass (g/mol)
Perboric acid, sodium salt (Generic)	BH_2NaO_3	11138-47-9	83.82
Sodium Perborate Anhydrous	NaBO_3	7632-04-4	81.80
Sodium Perborate Monohydrate	$\text{NaBO}_3 \cdot \text{H}_2\text{O}$	10332-33-9	99.82
Sodium Perborate Tetrahydrate	$\text{NaBO}_3 \cdot 4\text{H}_2\text{O}$	10486-00-7	153.86

Physicochemical and Pharmacological Properties

Sodium perborate is a white, odorless, water-soluble crystalline solid.^[8] Its key properties are summarized below. The monohydrate form offers higher heat stability and a faster dissolution rate compared to the tetrahydrate.^{[8][9]}

Property	Value / Description	Reference
Physical Description	White, free-flowing crystalline powder	[8]
Melting Point	~60 °C (Decomposes)	[3]
Solubility	Soluble in water, releasing hydrogen peroxide	[5]
Available Oxygen (AVOX)	Monohydrate: ≥ 15%; Tetrahydrate: ≥ 10%	[8]
Pharmacological Action	Antimicrobial action via the release of active oxygen, which oxidizes cell membranes and disrupts protein synthesis.	[1][2]
Biocompatibility	Studies on macrophages show good biocompatibility, with no significant morphological or functional alterations observed compared to controls.	[10]

Applications in Research and Drug Development

Antimicrobial and Disinfectant Agent

Due to its ability to release hydrogen peroxide, sodium perborate is an effective antiseptic and disinfectant against a broad spectrum of microorganisms, including bacteria, fungi, and viruses. [1] It is used as a preservative in some ophthalmic preparations and as an oral debriding agent. [2][8]

Oxidizing Reagent in Organic Synthesis

Sodium perborate serves as a stable and safe substitute for highly concentrated hydrogen peroxide in various organic reactions. It can be used for the oxidation of thioethers to sulfoxides and sulfones, and aldehydes to carboxylic acids. [2][5] Its reactivity can be enhanced by mixing with acetic acid, which generates more powerful peracetoxyl boron species. [5]

Anti-Cancer Therapeutic Potential

Recent research has highlighted the anti-proliferative and apoptotic effects of sodium perborate on cancer cells. Studies on hepatocellular carcinoma (HCC) and pancreatic cancer have shown that it can induce cytotoxicity, cause cell cycle arrest, and trigger apoptosis, suggesting its potential as an anti-cancer agent.[11][12]

Quantitative Cytotoxicity Data (IC₅₀ Values)[11]

Cell Line	Cancer Type	IC ₅₀ Value (48h treatment)
HepG2	Hepatocellular Carcinoma	1.13 mM

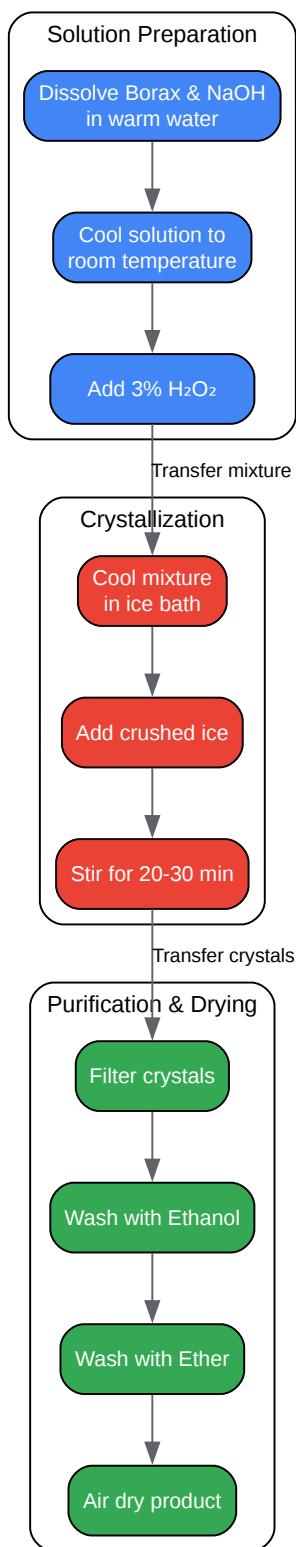
| Hep3B | Hepatocellular Carcinoma | 0.91 mM |

Experimental Protocols

Synthesis of Sodium Perborate Tetrahydrate

This protocol describes a common laboratory method for the synthesis of sodium perborate tetrahydrate.

Materials:


- Borax (Sodium tetraborate decahydrate, Na₂B₄O₇·10H₂O)
- Sodium hydroxide (NaOH)
- 3% Hydrogen peroxide (H₂O₂)
- Ethyl alcohol
- Ethyl ether
- Ice

Procedure:[13]

- Dissolve 24 grams of borax and 5 grams of sodium hydroxide in 150 mL of warm water.

- Cool the resulting solution to room temperature.
- Slowly add 283 mL of 3% hydrogen peroxide to the solution while stirring.
- Further cool the mixture in an ice bath and add approximately 20 grams of crushed ice directly into the solution to promote crystallization.
- Continue stirring for 20-30 minutes as fine crystals of sodium perborate tetrahydrate precipitate.
- Collect the crystals via filtration.
- Wash the crystals sequentially with two 25 mL portions of cold ethyl alcohol, followed by two 25 mL portions of ethyl ether to facilitate drying.
- Dry the final product in air and store it in a sealed container.

Workflow for Sodium Perborate Synthesis

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of sodium perborate tetrahydrate.

In Vitro Cytotoxicity and Apoptosis Assay

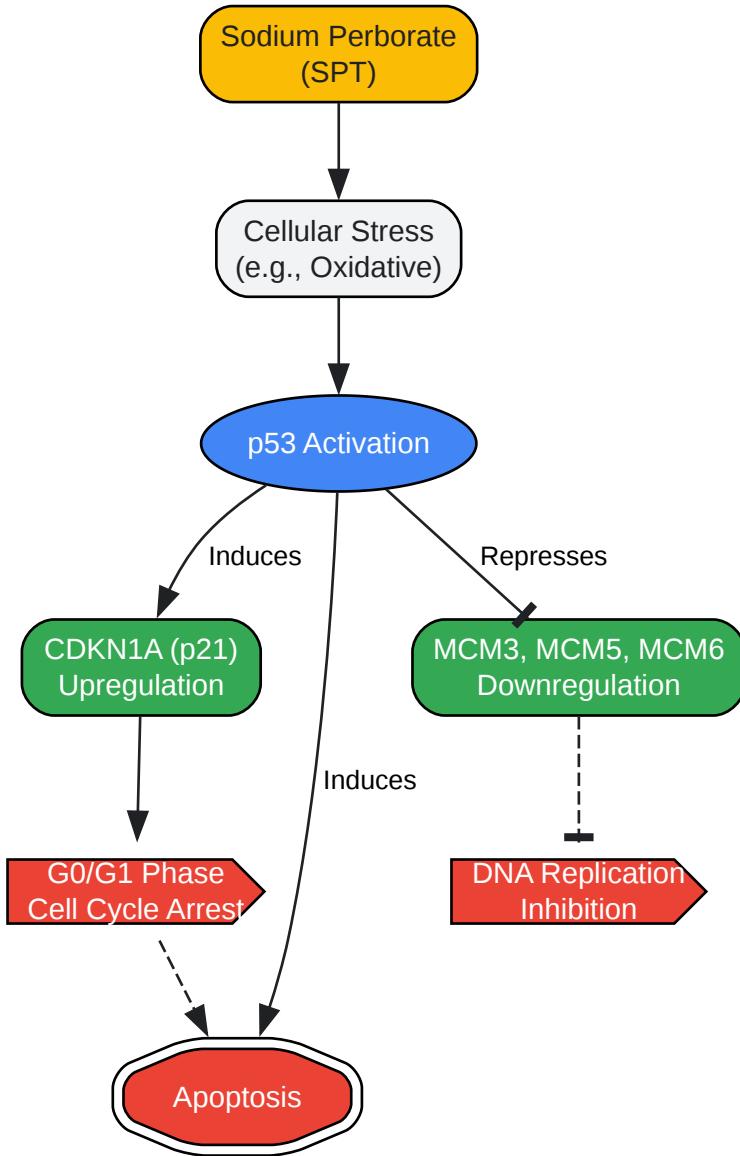
This protocol outlines the methodology used to assess the anti-cancer effects of sodium perborate on hepatocellular carcinoma (HCC) cells.[\[11\]](#)

Cell Culture:

- HepG2 and Hep3B cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ atmosphere.

Cytotoxicity Assay (MTS Assay):

- Seed cells in 96-well plates at a density of 5x10³ cells/well and allow them to adhere overnight.
- Treat the cells with varying concentrations of sodium perborate (e.g., 0.1 mM to 10 mM) for 48 hours.
- Add MTS reagent to each well and incubate for 1-4 hours.
- Measure the absorbance at 490 nm using a microplate reader to determine cell viability. The IC₅₀ value is calculated from the dose-response curve.


Apoptosis Assay (Annexin V/PI Staining):

- Treat cells with sodium perborate at its IC₅₀ concentration for 48 hours.
- Harvest the cells and wash them with cold phosphate-buffered saline (PBS).
- Resuspend the cells in Annexin V binding buffer.
- Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
- Incubate in the dark for 15 minutes at room temperature.
- Analyze the cells using a flow cytometer to quantify the percentage of apoptotic (Annexin V positive) and necrotic (PI positive) cells.

Signaling Pathway Analysis

Studies indicate that sodium perborate's anti-proliferative effects on HCC cells are linked to the p53 signaling pathway.^[11] Treatment with sodium perborate leads to changes in the expression of key genes within this pathway, such as CDKN1A (p21), which promotes cell cycle arrest. This ultimately leads to the induction of apoptosis.

p53 Signaling Pathway Activation by Sodium Perborate

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Articles [globalrx.com]
- 2. atamankimya.com [atamankimya.com]
- 3. SODIUM PERBORATE - Ataman Kimya [atamanchemicals.com]
- 4. echemi.com [echemi.com]
- 5. Sodium perborate [organic-chemistry.org]
- 6. irp.cdn-website.com [irp.cdn-website.com]
- 7. Perboric acid, sodium salt | BH₂NaO₃ | CID 23711812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. belinka-perkemija.com [belinka-perkemija.com]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. Evaluation of biocompatibility of sodium perborate and 30% hydrogen peroxide using the analysis of the adherence capacity and morphology of macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Integrated transcriptome and in vitro analysis revealed anti-proliferative effect of sodium perborate on hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. prepchem.com [prepchem.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to Perboric Acid, Sodium Salt]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1604066#perboric-acid-sodium-salt-cas-number-and-molecular-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com